2'-Deoxy-5-(nonafluorobutyl)uridine

Description

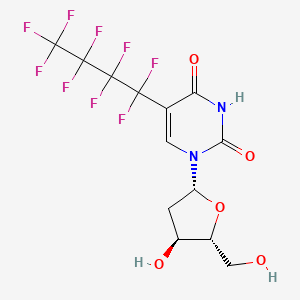

2'-Deoxy-5-(nonafluorobutyl)uridine is a fluorinated nucleoside analog characterized by a nonafluorobutyl (-C₄F₉) substituent at the 5-position of the uracil base. This modification introduces significant hydrophobicity and electron-withdrawing effects, distinguishing it from natural thymidine and other fluorinated derivatives. The compound’s structure (Figure 1) includes a 2'-deoxyribose sugar, critical for DNA incorporation, and a bulky perfluoroalkyl chain, which may influence base-pairing dynamics and metabolic stability .

Properties

CAS No. |

58671-35-5 |

|---|---|

Molecular Formula |

C13H11F9N2O5 |

Molecular Weight |

446.22 g/mol |

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)pyrimidine-2,4-dione |

InChI |

InChI=1S/C13H11F9N2O5/c14-10(15,11(16,17)12(18,19)13(20,21)22)4-2-24(9(28)23-8(4)27)7-1-5(26)6(3-25)29-7/h2,5-7,25-26H,1,3H2,(H,23,27,28)/t5-,6+,7+/m0/s1 |

InChI Key |

JTJAXTDUPYESRS-RRKCRQDMSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)CO)O |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)CO)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxy-5-(nonafluorobutyl)uridine typically involves the modification of uridine derivativesThe reaction conditions often require the use of strong bases and polar aprotic solvents to facilitate the substitution process .

Industrial Production Methods

While specific industrial production methods for 2’-Deoxy-5-(nonafluorobutyl)uridine are not widely documented, the general approach involves large-scale organic synthesis techniques. These methods may include continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2’-Deoxy-5-(nonafluorobutyl)uridine can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, especially for introducing the nonafluorobutyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Strong bases (e.g., sodium hydride), polar aprotic solvents (e.g., dimethyl sulfoxide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield uracil derivatives, while substitution reactions can introduce various functional groups at the 5-position of the uracil ring .

Scientific Research Applications

2’-Deoxy-5-(nonafluorobutyl)uridine has several scientific research applications, including:

Antiviral Research: It has shown potential as an antiviral agent, particularly against influenza A virus.

Biochemical Studies: Used in studies involving nucleoside analogs to understand DNA and RNA synthesis and repair mechanisms.

Medicinal Chemistry: Investigated for its potential therapeutic applications in treating viral infections and certain cancers.

Mechanism of Action

The mechanism of action of 2’-Deoxy-5-(nonafluorobutyl)uridine involves its incorporation into viral DNA or RNA, leading to the inhibition of viral replication. The nonafluorobutyl group enhances its lipophilicity, allowing better cellular uptake and interaction with viral enzymes. This compound targets viral polymerases and disrupts the normal synthesis of viral nucleic acids .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

*Estimated using fragment-based methods; †Predicted due to lack of experimental data.

- Hydrophobicity: The nonafluorobutyl chain significantly increases LogP compared to other derivatives, suggesting enhanced membrane permeability but possible aggregation in aqueous environments .

Antitumor Activity

- CF₃dUrd : Inhibits thymidylate synthase (TS) and incorporates into DNA, causing chain termination. Demonstrates activity against L1210 leukemia and sarcoma 180, with an ILS (increase in life span) of ~40% in murine models .

- The larger substituent may reduce incorporation efficiency but improve metabolic stability against phosphorylases .

- 5'-Deoxy-5-fluorouridine (5'-DFUR) : A prodrug converted to 5-FU by uridine phosphorylase. Its activity is reversed by uridine, highlighting metabolic dependencies absent in perfluoroalkyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.